molecular formula C10HF21 B1663968 1H-Perfluorodecane CAS No. 375-97-3

1H-Perfluorodecane

Cat. No. B1663968
CAS RN: 375-97-3
M. Wt: 520.08 g/mol
InChI Key: DSNMEFYRPYNWJJ-UHFFFAOYSA-N
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Description

1H-Perfluorodecane is a chemical compound with the formula C10HF21. Its molecular weight is 520.0814 . It is also known by the name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane .


Molecular Structure Analysis

The molecular structure of 1H-Perfluorodecane consists of a carbon backbone with fluorine atoms replacing the hydrogen atoms typically found in alkyl chains . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

1H-Perfluorodecane has a molecular weight of 520.0814 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Material Applications

1H-Perfluorodecane and its derivatives have been explored in various synthesis processes and material applications. For instance, Wang, Chang, and Ai Fu (2013) demonstrated the synthesis of 1H,1H,2H-Heptadecafluorodecene from 1H,1H,2H,2H-1Iodide-Perfluorodecane, using perfluorooctyl iodide and ethylene, achieving a yield up to 80% under optimized conditions (Wang, Chang, & Ai Fu, 2013). This highlights its potential in the production of fluorinated materials.

Environmental and Biological Impact Studies

Various studies have examined the environmental and biological impacts of 1H-Perfluorodecane and related compounds. For instance, Kudo et al. (2005) studied the effects of 1H, 1H, 2H, 2H-perfluorodecanol on liver peroxisome proliferation in mice, revealing significant liver enlargement and peroxisome proliferation (Kudo et al., 2005). Similarly, Fang, Megharaj, and Naidu (2015) investigated the formation of 1H,1H,2H,2H‐perfluorodecane sulfonic acid in the oxidization of aqueous film‐forming foam (AFFF), highlighting the environmental presence and transformation of these compounds (Fang, Megharaj, & Naidu, 2015).

Functionalization of Carbon Nanomaterials

Hamilton et al. (2010) reported a method for functionalizing graphite nanosheets (graphene) and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups, including 1H,1H,2H,2H-perfluorododecane. This process enhances the dispersability of these carbon materials in certain solvents, indicating potential applications in nanotechnology (Hamilton et al., 2010).

Exploration in Various Fields

1H-Perfluorodecane has been studied across diverse fields, ranging from its role in endocrine disruption and effects on health to its presence in consumer products and environmental samples. Studies such asby Kjeldsen and Bonefeld‐Jørgensen (2013) have explored the endocrine-disrupting potential of perfluorinated compounds, including 1H-Perfluorodecane, highlighting their influence on hormone receptor functions (Kjeldsen & Bonefeld‐Jørgensen, 2013). Additionally, Schultz et al. (2006) investigated the mass flows of various fluorochemicals, including perfluorodecanoate, in municipal wastewater treatment, providing insights into the environmental pathways and persistence of these substances (Schultz et al., 2006).

Safety And Hazards

While specific safety and hazard information for 1H-Perfluorodecane was not found, it’s important to handle all chemicals with care. Avoid breathing in vapors or mists, and avoid contact with skin and eyes .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMEFYRPYNWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190951
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Perfluorodecane

CAS RN

375-97-3
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-H-Perflurodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Perfluorodecane
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Citations

For This Compound
9
Citations
JE Parker, SM Clarke - Langmuir, 2008 - ACS Publications
… The FC10 homologue could only be obtained as the 1H-perfluorodecane. The purities of the particular batches used were determined by Fluorochem and were as follows: …
Number of citations: 11 pubs.acs.org
T Takiue, T Tottori, K Tatsuta, H Matsubara… - The Journal of …, 2012 - ACS Publications
Novel multilayer formation of fluorocarbon compounds at the hexane/water interface was investigated from the viewpoint of intermolecular interaction and miscibility of molecules in the …
Number of citations: 28 pubs.acs.org
JE Parker, SM Clarke, AC Perdigón - Surface science, 2007 - Elsevier
… The absorbates used were dodecane (Aldrich), deuterated decane and dodecane (Chemotrade, around 99 atom% D) and 1H-perfluorodecane (Fluorochem). All were used without …
Number of citations: 11 www.sciencedirect.com
G Wang, H Wang, Z Guo - Chemical Communications, 2013 - pubs.rsc.org
… Finally, the superhydrophobic property was achieved by post-treatment with 1H, 1H, 1H, 1H–perfluorodecane thiol. Because thiol is a weak acid, the modification of PANI with thiol is …
Number of citations: 55 pubs.rsc.org
T Liang, CN Neumann, T Ritter - … Chemie International Edition, 2013 - Wiley Online Library
Over the past decade, the most significant, conceptual advances in the field of fluorination were enabled most prominently by organo‐ and transition‐metal catalysis. The most …
Number of citations: 277 onlinelibrary.wiley.com
Z Guo, F Yang - 2017 - books.google.com
… Subsequently, the superhydrophobic property was achieved by post-treatment with 1H,1H,1H,1H-perfluorodecane thiol. Thiol is a weak acid, and the modification of PANI with thiol is …
Number of citations: 24 books.google.com
QA Acton - 2013 - books.google.com
… The two kinds of mixed systems were employed: 1H,1H,2H,2H-perfluorododecanol (FC12OH)1H-perfluorodecane (HFC10) (System A) and 1-icosanol (C2OOH)HFC10 (System B).” …
Number of citations: 2 books.google.com
I Popovs - 2014 - uh-ir.tdl.org
Carbon-hydrogen bond functionalization of arenes using transition metal catalysis has experienced a renaissance in recent decade. This powerful approach offers the most …
Number of citations: 0 uh-ir.tdl.org
T Takanori, T Takuya, T Kazuo, M Hiroki, T Hajime… - 2012
Number of citations: 0

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